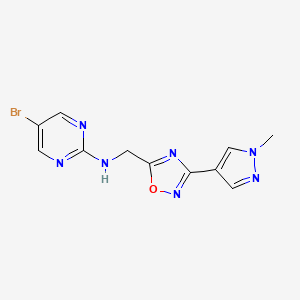
5-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine is a fascinating compound that plays a significant role in various scientific fields, such as chemistry, biology, and medicine. The compound features a complex molecular structure, which includes a bromine atom, a pyrazole ring, an oxadiazole group, and a pyrimidine ring, making it a unique and valuable entity for research and application.
準備方法
Synthetic Routes and Reaction Conditions: To synthesize 5-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine, researchers often start with the synthesis of the intermediate compounds. This involves the preparation of 1-methyl-1H-pyrazole and 1,2,4-oxadiazole under controlled conditions. These intermediates are then reacted with the appropriate pyrimidine derivative and brominating agent. The process usually involves multiple steps, including halogenation, condensation, and nucleophilic substitution.
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic routes as laboratory preparation but on a larger scale. Advanced techniques such as continuous flow synthesis and automated reactors ensure higher yields and greater efficiency. Strict control over reaction parameters, including temperature, pressure, and reagent concentration, is essential to maintain the consistency and quality of the product.
化学反応の分析
Types of Reactions: The compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Its bromine atom, pyrazole ring, and oxadiazole group provide multiple reactive sites for different types of reactions.
Common Reagents and Conditions: Reagents such as potassium permanganate, hydrogen gas, and halogenating agents are commonly used in these reactions. For example, oxidation reactions might involve the use of potassium permanganate in an aqueous or organic solvent under controlled temperature and pH conditions.
Major Products Formed: Oxidation of the compound can lead to the formation of corresponding oxides, while reduction reactions may result in the production of hydrogenated derivatives. Substitution reactions often yield various functionalized analogs by replacing the bromine atom or modifying the heterocyclic rings.
科学的研究の応用
5-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine has a broad range of applications across several scientific disciplines.
Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules
Biology: In biology, the compound serves as a molecular probe for studying biological processes. Its ability to interact with specific biomolecules makes it valuable for investigating enzyme activities, protein-protein interactions, and cellular signaling pathways.
Medicine: The compound's potential medicinal properties are of great interest. It is being studied for its therapeutic effects, such as anticancer, antimicrobial, and antiviral activities. Researchers are exploring its mechanism of action and efficacy in preclinical and clinical trials.
Industry: Industrial applications include its use as a precursor for the production of advanced materials, agrochemicals, and pharmaceuticals. Its stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism of action of 5-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine involves multiple molecular targets and pathways.
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems. For instance, it may inhibit the activity of certain kinases involved in cell signaling, leading to altered cellular responses.
Pathways Involved: By modulating key signaling pathways, the compound can induce apoptosis in cancer cells, inhibit microbial growth, or suppress viral replication. Its effects on these pathways are being extensively studied to understand its full therapeutic potential.
類似化合物との比較
Comparing 5-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine with similar compounds highlights its uniqueness and advantages.
Similar Compounds: Similar compounds include other brominated pyrimidine derivatives and heterocyclic compounds containing pyrazole or oxadiazole rings. Examples are 5-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine and N-((3-(1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine.
Uniqueness: The presence of the bromine atom and the specific arrangement of the heterocyclic rings give this compound distinct properties, such as enhanced reactivity and stability. These characteristics make it more versatile for various applications and research purposes.
This compound’s multifaceted nature ensures it remains a subject of continued scientific interest, promising new discoveries and applications across diverse fields. It exemplifies the beauty of chemistry in creating complex and functional molecules with wide-ranging implications.
特性
IUPAC Name |
5-bromo-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN7O/c1-19-6-7(2-16-19)10-17-9(20-18-10)5-15-11-13-3-8(12)4-14-11/h2-4,6H,5H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNOATNODXXFCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
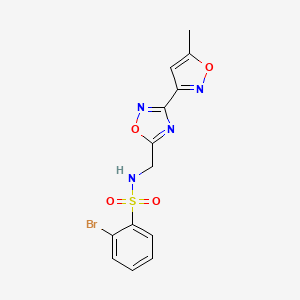
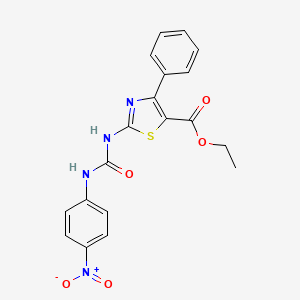
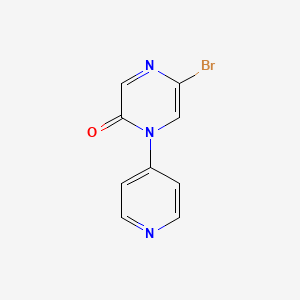
![ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate](/img/structure/B2481551.png)

![1-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2481553.png)
![1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride](/img/structure/B2481555.png)
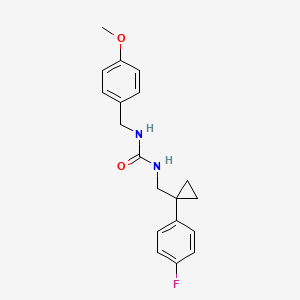
![N-(4-Fluoro-2-methylphenyl)-N-[[2-(methoxymethyl)-4-methylpyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2481560.png)
![4-{[2-(Isopropylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile](/img/structure/B2481562.png)
![3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(4-phenoxyphenyl)methanone](/img/structure/B2481563.png)
![2-[2-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2481567.png)

![8-(5-Bromo-2-chlorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2481570.png)
